Deacetamidine Cyano Dabigatran-d3 Ethyl Ester
概要
説明
Deacetamidine cyano dabigatran-d3 ethyl ester (DCDE) is a novel compound developed as a potential anticoagulant drug. It is a derivative of dabigatran, a direct thrombin inhibitor and a potent anticoagulant. DCDE is a prodrug of dabigatran, and has been developed as an alternative to dabigatran due to its improved pharmacokinetic properties.
作用機序
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester works by inhibiting the activity of thrombin, a key enzyme in the coagulation cascade. Thrombin is responsible for the conversion of fibrinogen to fibrin, which is essential for the formation of a clot. Deacetamidine Cyano Dabigatran-d3 Ethyl Ester binds to thrombin, preventing it from converting fibrinogen to fibrin. This leads to a decrease in the formation of clots, and thus Deacetamidine Cyano Dabigatran-d3 Ethyl Ester can be used to prevent or treat thrombotic disorders.
Biochemical and Physiological Effects
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been found to have a variety of biochemical and physiological effects. In addition to its anticoagulant activity, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been shown to reduce platelet aggregation and to inhibit the formation of fibrin clots. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been found to have anti-inflammatory and antioxidant properties. It has also been shown to reduce the production of pro-inflammatory cytokines, which could potentially lead to improved therapeutic efficacy.
実験室実験の利点と制限
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and can be produced in a laboratory setting. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has a longer half-life than dabigatran, which could lead to improved therapeutic efficacy. However, there are some limitations to the use of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester in laboratory experiments. It is relatively expensive to produce, and its effects on the body are not yet fully understood. Additionally, the long-term safety of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is not yet known, and further research is needed to assess its safety and efficacy.
将来の方向性
There are several potential future directions for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester research. Further studies are needed to assess the long-term safety and efficacy of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester. Additionally, studies are needed to explore the potential therapeutic applications of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester, such as its use as an anticoagulant or anti-inflammatory agent. Additionally, further research is needed to assess the pharmacokinetics of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester, as well as its potential interactions with other drugs. Finally, further studies are needed to explore the potential for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester to be used in combination with other drugs to enhance its therapeutic effects.
科学的研究の応用
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been studied extensively in the laboratory setting as a potential anticoagulant drug. In a recent study, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester was found to be more effective than dabigatran in inhibiting thrombin activity in vitro. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester was found to have a longer half-life than dabigatran, which could potentially lead to improved therapeutic efficacy. Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has also been studied for its ability to inhibit platelet aggregation, and it has been shown to be more effective than dabigatran in this regard.
特性
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOESGNDSVMDK-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。